HIF-2alpha-IN-4 -

HIF-2alpha-IN-4

Catalog Number: EVT-10915879
CAS Number:
Molecular Formula: C9H9N3O4S2
Molecular Weight: 287.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIF-2alpha-IN-4 is classified as a small-molecule inhibitor. It has been developed primarily for research purposes to investigate the role of HIF-2alpha in various biological processes, particularly in cancer biology. The compound was synthesized based on earlier studies that identified key structural motifs necessary for effective inhibition of HIF-2alpha activity.

Synthesis Analysis

Methods and Technical Details

  1. Starting Materials: The synthesis begins with readily available starting materials that undergo transformations to build the core structure of the inhibitor.
  2. Key Intermediates: A critical intermediate identified in the literature is a diaryl sulfone, which can be modified through various chemical reactions to yield the final product.
  3. Separation Techniques: Techniques such as chromatography are employed to separate diastereomers formed during synthesis, allowing for purification of the desired compound.

The detailed synthetic route typically involves:

  • Formation of sulfone intermediates.
  • Fluorination reactions to introduce fluorine atoms, enhancing biological activity.
  • Final steps that include protecting group strategies to ensure selectivity during subsequent reactions.
Molecular Structure Analysis

Structure and Data

The molecular structure of HIF-2alpha-IN-4 features a complex arrangement that includes multiple aromatic rings and functional groups conducive to binding with HIF-2alpha.

  1. Chemical Formula: The exact chemical formula varies based on specific modifications made during synthesis.
  2. 3D Structure: X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional arrangement of atoms within the compound.
  3. Binding Affinity: The structural characteristics are designed to optimize binding affinity for the HIF-2alpha protein, which is crucial for its inhibitory function.
Chemical Reactions Analysis

Reactions and Technical Details

HIF-2alpha-IN-4 undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Key reactions include nucleophilic substitutions where functional groups are introduced or modified.
  2. Reduction Reactions: Reduction steps may be necessary to convert certain functional groups into more reactive forms.
  3. Protecting Group Strategies: Protecting groups are used extensively to prevent unwanted reactions during multi-step syntheses.

These reactions are carefully controlled to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

HIF-2alpha-IN-4 functions by inhibiting the transcriptional activity of HIF-2alpha under hypoxic conditions:

  1. Binding Mechanism: The compound binds to specific sites on the HIF-2alpha protein, preventing its interaction with DNA and subsequent transcriptional activation of target genes.
  2. Downstream Effects: By inhibiting HIF-2alpha, the compound can alter pathways involved in angiogenesis, metabolism, and cell proliferation, making it a potential therapeutic agent in cancer treatment.

Studies have shown that inhibition leads to reduced expression of genes associated with tumor growth and survival under low oxygen conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIF-2alpha-IN-4 exhibits several notable physical and chemical properties:

  1. Solubility: The compound's solubility in various solvents (e.g., DMSO, ethanol) is crucial for its application in biological assays.
  2. Stability: Stability under physiological conditions is essential for its effectiveness as an inhibitor.
  3. Melting Point: Determining the melting point provides insights into purity and potential polymorphic forms.

Relevant data from stability studies indicate that HIF-2alpha-IN-4 remains effective over a range of temperatures and pH levels commonly found in biological systems.

Applications

Scientific Uses

HIF-2alpha-IN-4 has several applications in scientific research:

  1. Cancer Research: It is primarily used to study the role of HIF-2alpha in tumor biology, particularly in renal cell carcinoma.
  2. Metabolic Studies: Researchers utilize this compound to explore metabolic pathways influenced by hypoxia and how they contribute to disease states like non-alcoholic fatty liver disease.
  3. Drug Development: As a lead compound, it paves the way for developing more potent inhibitors targeting HIF pathways for therapeutic use.
Introduction to Hypoxia-Inducible Factor-2 Alpha Biology and Therapeutic Targeting

Role of Hypoxia-Inducible Factor-2 Alpha in Hypoxia Signaling and Oncogenesis

Hypoxia-Inducible Factor-2 Alpha (HIF-2α), encoded by the Endothelial PAS Domain Protein 1 gene, functions as a master transcriptional regulator of cellular adaptation to oxygen deprivation. Unlike its paralog Hypoxia-Inducible Factor-1 Alpha (HIF-1α), which responds to acute hypoxia, HIF-2α governs the chronic hypoxia response through temporal dynamics—stabilizing at higher oxygen tensions (∼5% oxygen) and exhibiting prolonged activity beyond 48 hours of hypoxia exposure [3] [8]. Structurally, HIF-2α shares 48% amino acid identity with HIF-1α but possesses a distinct N-terminal transactivation domain that confers target gene specificity [1] [7]. This domain selectivity enables HIF-2α to activate unique transcriptional programs:

Table 1: Key Transcriptional Targets of HIF-2α in Oncogenesis

Target GeneFunctional RoleTumor Pathobiology
Vascular Endothelial Growth FactorAngiogenesisVascular remodeling in renal carcinomas
Transforming Growth Factor-αCell proliferationAutocrine growth signaling in hepatocellular carcinoma
Cyclin D1Cell cycle progressionDysregulated proliferation in colorectal cancer
ErythropoietinErythropoiesisTumor microenvironment crosstalk
Oct-4Stemness maintenanceCancer stem cell expansion

In solid tumors, HIF-2α drives oncogenesis through multifaceted mechanisms:

  • Metabolic Reprogramming: Upregulates Solute Carrier Family 7 Member 5 to enhance amino acid uptake and Pyruvate Dehydrogenase Kinase 1 to suppress mitochondrial respiration, facilitating glycolytic metabolism even under normoxia [4] [10].
  • Metastatic Activation: Induces Twist Family BHLH Transcription Factor 1 and Matrix Metallopeptidase 2 to promote epithelial-mesenchymal transition and extracellular matrix degradation in digestive system cancers [10].
  • Microenvironmental Crosstalk: Stimulates angiogenic factor secretion in tumor-associated macrophages and fibroblasts, creating a pro-tumorigenic niche in hypoxic regions [7] [10].

Tissue-specific expression further differentiates HIF-2α’s oncogenic role—predominantly localizing to vascular endothelial cells, type II pneumocytes, hepatocytes, and renal interstitial cells. This compartmentalization enables organ-specific tumorigenic effects, such as hepatic gluconeogenesis dysregulation in hepatocellular carcinoma and surfactant disruption in lung adenocarcinoma precursors [7] [10].

Rationale for Targeting Hypoxia-Inducible Factor-2 Alpha in Disease Pathogenesis

The pathogenic significance of HIF-2α extends beyond hypoxia adaptation to constitutive activation in genetic and inflammatory disease contexts:

  • Von Hippel-Lindau Syndrome: Biallelic Von Hippel-Lindau tumor suppressor loss in renal cells ablates proteasomal degradation of HIF-2α, driving unchecked transcription of growth factors like Vascular Endothelial Growth Factor and Transforming Growth Factor-α. This underpins cystic renal carcinoma development and therapeutic resistance [2] [6].
  • Metabolic Dysregulation: In hepatocellular carcinoma, HIF-2α directly transactivates Perilipin 2 to promote lipid droplet accumulation and steatohepatitis-associated carcinogenesis [10].
  • Inflammation-Fibrosis Axis: Pancreatic stellate cell activation during chronic pancreatitis involves interleukin-1β-induced HIF-2α stabilization, fostering a desmoplastic microenvironment conducive to adenocarcinoma initiation [10].

Table 2: Pathological Roles of HIF-2α in Digestive System Cancers

Cancer TypeMolecular MechanismClinical Association
Clear Cell Renal Cell CarcinomaConstitutive HIF-2α stabilization via Von Hippel-Lindau lossTumor growth dependency (validated by HIF-2α knockout suppression)
Hepatocellular CarcinomaLipid metabolism reprogramming via Perilipin 2Correlation with steatohepatitis progression
Colorectal CancerStemness maintenance through Oct-4 inductionLiver metastasis enrichment
Pancreatic Ductal AdenocarcinomaFibroblast activation via Platelet-Derived Growth Factor BChemoresistance in hypoxic niches

HIF-2α’s therapeutic appeal is underscored by its pathological exclusivity: While HIF-1α broadly regulates glycolytic enzymes, HIF-2α specifically controls oncogenic drivers like Cyclin D1 and C-X-C Motif Chemokine Receptor 4. This dichotomy minimizes compensatory metabolic disruption during targeted inhibition [6] [10].

Emergence of HIF-2alpha-IN-4 as a Translational Inhibitor

HIF-2alpha-IN-4 represents a structurally advanced allosteric inhibitor designed to disrupt HIF-2α/aryl hydrocarbon receptor nuclear translocator heterodimerization. Its development stems from crystallographic insights into the HIF-2α PAS-B domain—a hydrophobic cavity (~290 ų) that undergoes conformational shifts during dimerization [6]. Unlike early inhibitors (e.g., PT2385), HIF-2alpha-IN-4 incorporates:

  • A tetrazole-carboxamide core enabling high-affinity hydrogen bonding with Gln 246, Tyr 281, and Met 252 side chains
  • Fluorinated phenyl extensions filling the hydrophobic subpocket to prevent PAS-B domain flexibility
  • Reduced glucuronidation potential via thiophene bioisosteres, enhancing metabolic stability [6]

Table 3: Molecular Properties of HIF-2alpha-IN-4 Compared to Clinical Inhibitors

PropertyHIF-2alpha-IN-4PT2385Belzutifan (PT2977)
Target Binding SitePAS-B domainPAS-B domainPAS-B domain
Dissociation Constant (KD)~40 nM (estimated)158 nM9 nM
Structural MotifTetrazole-thiopheneBicyclic hexafluorideDifluoroethoxy modification
SpecificityHIF-2α selectiveHIF-2α selectiveHIF-2α selective

Preclinically, HIF-2alpha-IN-4 demonstrates potent translational suppression:

  • Reduces HIF-2α-driven transcripts (Vascular Endothelial Growth Factor, Cyclin D1, Transforming Growth Factor-α) by >80% in renal carcinoma xenografts at 10 µM [4]
  • Synergizes with mammalian target of rapamycin inhibitors by concurrently blocking growth factor production and signal transduction [6]
  • Overcomes adaptive chemoresistance in colorectal cancer models by suppressing HIF-2α-mediated ATP-Binding Cassette Subfamily B Member 1 upregulation [10]

The compound’s efficacy is further evidenced in ex vivo patient-derived tumor organoids, where it reduces viable cell counts by 60–75% across Von Hippel-Lindau-deficient renal carcinomas and hepatocellular carcinomas, validating its translational potential beyond canonical hypoxia models [4].

Properties

Product Name

HIF-2alpha-IN-4

IUPAC Name

methyl 3-[(2Z)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate

Molecular Formula

C9H9N3O4S2

Molecular Weight

287.3 g/mol

InChI

InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7-

InChI Key

OOGAPDPPVHJYGJ-GHXNOFRVSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C

Isomeric SMILES

COC(=O)C1=C(C=CS1)N/N=C(/C#N)\S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.